(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)
Overview
Description
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) is a complex organic compound that features a unique structure combining oxazole and benzoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) typically involves multi-step organic reactions. The process starts with the formation of the oxazole ring, followed by the introduction of the phenyl group. Subsequent steps involve the addition of benzoylamino and methylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at the benzoylamino or methylthio groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) is explored for its therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-4-(ethylthio)butanoate]
- (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-4-(propylthio)butanoate]
Uniqueness
Compared to similar compounds, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
[5-[(2-benzamido-4-methylsulfanylbutanoyl)oxymethyl]-2-phenyl-1,3-oxazol-4-yl]methyl 2-benzamido-4-methylsulfanylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O7S2/c1-46-20-18-27(36-31(39)24-12-6-3-7-13-24)34(41)43-22-29-30(45-33(38-29)26-16-10-5-11-17-26)23-44-35(42)28(19-21-47-2)37-32(40)25-14-8-4-9-15-25/h3-17,27-28H,18-23H2,1-2H3,(H,36,39)(H,37,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWWKDWQTXWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC1=C(OC(=N1)C2=CC=CC=C2)COC(=O)C(CCSC)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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